molecular formula C9H10O3S B13916001 3-((Methylsulfonyl)methyl)benzaldehyde

3-((Methylsulfonyl)methyl)benzaldehyde

Cat. No.: B13916001
M. Wt: 198.24 g/mol
InChI Key: YILBIFTXQFDWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Methylsulfonyl)methyl)benzaldehyde is an organic compound with the molecular formula C9H10O3S. It is a derivative of benzaldehyde, where a methylsulfonyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylsulfonyl)methyl)benzaldehyde typically involves the introduction of a methylsulfonyl group to the benzaldehyde structure. One common method is the reaction of benzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((Methylsulfonyl)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Methylsulfonyl)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Methylsulfonyl)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfonyl group may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

3-(methylsulfonylmethyl)benzaldehyde

InChI

InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3

InChI Key

YILBIFTXQFDWAC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.